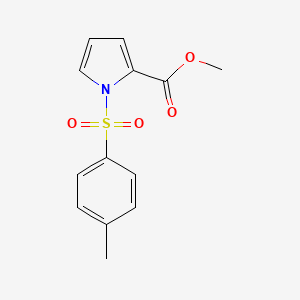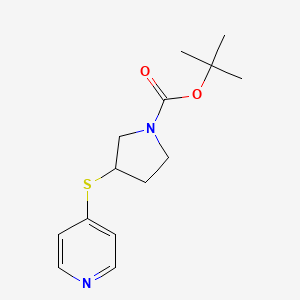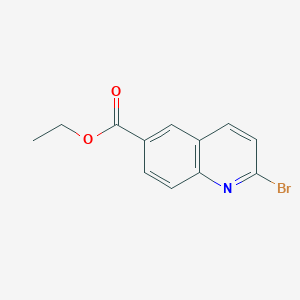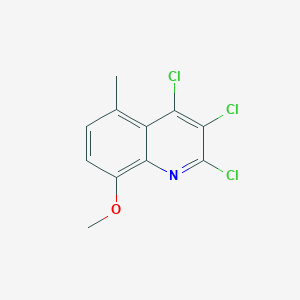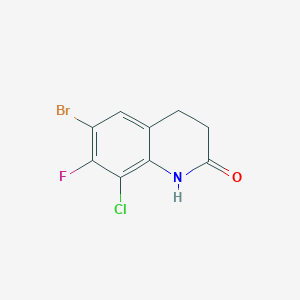
6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinoline ring.
Cyclization: Formation of the dihydroquinolinone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-chloro-7-fluoroquinoline: Lacks the dihydroquinolinone structure.
8-Chloro-7-fluoroquinoline: Lacks the bromine atom.
7-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the bromine and chlorine atoms.
Uniqueness
6-Bromo-8-chloro-7-fluoro-3,4-dihydroquinolin-2(1H)-one is unique due to the specific combination of halogen atoms and the dihydroquinolinone structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrClFNO |
|---|---|
Molecular Weight |
278.50 g/mol |
IUPAC Name |
6-bromo-8-chloro-7-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrClFNO/c10-5-3-4-1-2-6(14)13-9(4)7(11)8(5)12/h3H,1-2H2,(H,13,14) |
InChI Key |
QUXJBHYSZZJMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C(C(=C(C=C21)Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


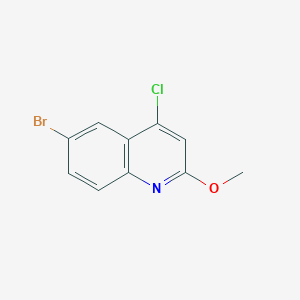
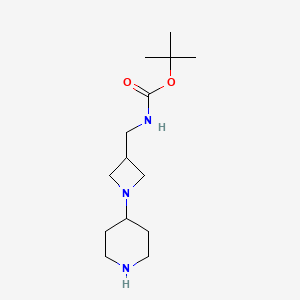


![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)

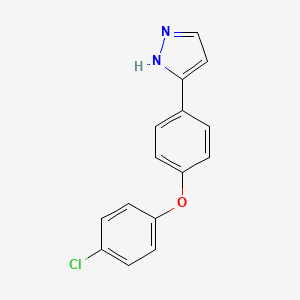
![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)

